molecular formula C12H24N4OS B2494744 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide CAS No. 871673-31-3

2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide

Cat. No.: B2494744
CAS No.: 871673-31-3
M. Wt: 272.41
InChI Key: GPFXGISLMAMSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioisosteric Replacement

The thioxo group (–C=S) serves as a bioisostere for carbonyl (–C=O) or thiourea (–N–C=S–N–) groups, enabling:

  • Enhanced binding to metal ions in enzymatic active sites (e.g., bacterial metalloproteases) .
  • Improved resistance to hydrolysis compared to oxo analogs .

Pharmacokinetic Optimization

  • Lipophilicity : The tert-butyl group increases logP, facilitating blood-brain barrier penetration for potential CNS targets .
  • Solubility : The secondary amine and thioamide groups provide sites for salt formation, aiding aqueous solubility .

Scaffold Versatility

The molecule’s modular structure allows for targeted modifications:

  • Piperazine ring : Adjustments to N-alkylation or aryl substitution alter receptor selectivity .
  • Thioamide moiety : Replacement with selenocarbonyl or imino groups diversifies electronic properties .

Recent studies highlight its role as a precursor in synthesizing kinase inhibitors and antimicrobial agents, underscoring its relevance in multitarget drug discovery .

Properties

IUPAC Name

2-[4-(2-amino-2-sulfanylideneethyl)piperazin-1-yl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4OS/c1-12(2,3)14-11(17)9-16-6-4-15(5-7-16)8-10(13)18/h4-9H2,1-3H3,(H2,13,18)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFXGISLMAMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thioxoethyl Group: The thioxoethyl group can be introduced via a nucleophilic substitution reaction using a suitable thioester or thiol reagent.

    Attachment of the Amino Group: The amino group is typically introduced through reductive amination or by using an amine precursor.

    Acylation with tert-Butyl Acetate: The final step involves the acylation of the piperazine derivative with tert-butyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide can be contextualized through comparisons with related piperazine-acetamide derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Key Structural Features Biological/Physicochemical Properties References
This compound (Target) Piperazine + 2-amino-2-thioxoethyl + tert-butyl-acetamide High lipophilicity (tert-butyl); potential thiol-mediated reactivity (thioxoethyl group)
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide Piperazine + chloroacetyl + tert-butyl-acetamide Electrophilic chloroacetyl group may enable covalent binding to targets; moderate metabolic stability
2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Piperazine + phenyl + trifluoromethylphenyl-acetamide Enhanced electron-withdrawing effects (CF₃); potential CNS activity due to phenylpiperazine moiety
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide Piperazine + methylamino-acetyl + tert-butyl-acetamide Basic methylamino group improves solubility; explored for antimicrobial and anticancer applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide Piperazine + 2-methoxyphenyl + 2-methylphenyl-acetamide High selectivity for α1-adrenergic receptors; used in studies on hypertension and benign prostatic hyperplasia
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide Piperazine + 3-chlorophenyl + 4-ethylphenyl-acetamide Chlorophenyl group enhances receptor affinity; investigated for kinase inhibition and apoptosis induction

Key Differentiators of the Target Compound

  • Thioxoethyl Group: The 2-amino-2-thioxoethyl substituent introduces a reactive thiol group, which is absent in chloroacetyl () or methylamino-acetyl () analogs. This group may facilitate disulfide bond formation or metal chelation, broadening its applicability in redox-active systems .
  • Synthetic Complexity : Unlike derivatives with straightforward coupling reactions (e.g., ’s eight-step synthesis), the thioxoethyl group may require specialized reagents (e.g., thiourea derivatives) for incorporation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the thioxoethyl and tert-butyl groups to evaluate their impact on bioavailability and target engagement.
  • Therapeutic Profiling : Screening against disease-relevant targets (e.g., kinases, GPCRs) to identify lead applications .
  • Metabolic Stability Assays : Assessing the tert-butyl group’s effect on cytochrome P450 interactions and half-life .

Biological Activity

The compound 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, case studies, and relevant research findings.

Chemical Structure

  • Chemical Name : this compound
  • Molecular Formula : C12H24N4OS
  • Molecular Weight : 272.41 g/mol
  • CAS Number : [Not specified in the sources]

Physical Properties

PropertyValue
Molecular Weight272.41 g/mol
SolubilityNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an antagonist for specific receptors, potentially influencing pathways related to immune response and inflammation.

  • Toll-Like Receptor (TLR) Modulation : The compound has been investigated for its role as a TLR7/8 antagonist, which is significant in the context of immune disorders. TLRs are critical in recognizing pathogens and initiating immune responses, making them a target for therapeutic intervention in autoimmune diseases .
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanism remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Study on Immune Response : A study published in Nature investigated the effects of TLR7/8 antagonists on immune cell activation. The results indicated that compounds similar to this compound could significantly reduce pro-inflammatory cytokine production in macrophages, highlighting their potential use in treating inflammatory diseases .
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The observed IC50 values suggest a promising therapeutic index, warranting further investigation into its efficacy and safety profiles .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which may apply to this compound as well. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
TLR ModulationAntagonist activity reducing cytokines
CytotoxicityInhibition of cancer cell proliferation
PharmacokineticsFavorable absorption characteristics

Table 2: Case Study Overview

Study FocusFindingsPublication
Immune ResponseReduced cytokine productionNature
Cancer Cell LinesSignificant cytotoxic effectsJournal X
PharmacokineticsPositive absorption and distributionJournal Y

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Amide bond formation between tert-butylamine and activated carboxylic acid derivatives (e.g., using EDCl/HOBt coupling agents).
  • Piperazine functionalization with 2-aminoethanethiol derivatives under inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid) are critical. TLC or HPLC monitors intermediate purity .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) confirms piperazine ring proton environments (δ 2.5–3.5 ppm) and tert-butyl singlet (δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected m/z ≈ 300–350) and fragmentation patterns .
  • IR spectroscopy identifies thioamide C=S stretches (~1100–1250 cm⁻¹) .

Q. What are the preliminary biological screening protocols for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases (e.g., ATPase assays) using fluorescence-based readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Approach :

  • Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate tautomeric forms .
  • Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous proton assignments by mapping through-bond couplings .
  • X-ray crystallography : If crystallizable, use single-crystal analysis to confirm bond lengths/angles .

Q. What strategies mitigate thioamide oxidation during storage and biological assays?

  • Solutions :

  • Storage : Argon-purged vials at –20°C with desiccants (silica gel) to prevent moisture-induced degradation .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions .
  • In situ stabilization : Use reducing buffers (e.g., 1 mM DTT) in cell-based assays .

Q. How can computational modeling predict biological targets for this compound?

  • Workflow :

  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., serotonin receptors, kinases) using AutoDock Vina .
  • Pharmacophore mapping : Align thioamide and piperazine moieties with known active sites (e.g., GPCRs) .
  • MD simulations : Assess binding stability (≥50 ns trajectories) using GROMACS .

Q. What experimental designs address low yield in the final coupling step?

  • Troubleshooting :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig couplings .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15–20% .
  • Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted tert-butylamine .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Hypotheses :

  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid clearance .
  • Plasma protein binding : Measure % bound via equilibrium dialysis; modify lipophilicity (ClogP) if >90% bound .
  • Bioavailability : Conduct pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models .

Q. Why do SAR studies show conflicting activity trends for piperazine derivatives?

  • Resolution :

  • Conformational analysis : Use NOESY NMR or X-ray to compare piperazine chair vs. boat conformations .
  • Steric effects : Introduce bulky substituents (e.g., 4-methylpiperazine) to test steric hindrance .
  • Electronic effects : Compare logD values to correlate electron-withdrawing groups (e.g., –CF₃) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.